![molecular formula C13H19NO2S B5557146 1-(benzylsulfonyl)azepane](/img/structure/B5557146.png)
1-(benzylsulfonyl)azepane
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Overview
Description
Synthesis Analysis
The synthesis of azepane derivatives, including those functionalized with benzylsulfonyl groups, involves regioselective methodologies. For instance, the regioselective synthesis of α,β-difunctionalized azepenes has been achieved through α-halo eneformamides, leading to one-pot synthesis strategies for highly functionalized benzazepanes (Bassler et al., 2015).
Molecular Structure Analysis
The molecular structure of 1-(benzylsulfonyl)azepane derivatives is characterized by NMR spectroscopy, providing a detailed understanding of their conformation and electronic properties. Complete NMR spectral assignment has been performed for similar compounds, offering insights into their structural characteristics (Jios et al., 2005).
Chemical Reactions and Properties
Benzyl sulfonamide derivatives, including those with azepane moieties, exhibit selective C-C bond activation under catalysis, leading to the formation of complex organic structures such as benzo[c]azepine derivatives (Chen et al., 2016). These reactions highlight the chemical reactivity and potential for diversification of the benzylsulfonylazepane scaffold.
Physical Properties Analysis
Azepane derivatives, including those functionalized with benzylsulfonyl groups, are studied for their physical properties, which are crucial for their applications in various fields. For example, azepanium ionic liquids demonstrate unique physical properties such as wide liquid temperature ranges and low viscosities, indicating the potential for application in green chemistry and materials science (Belhocine et al., 2011).
Chemical Properties Analysis
The chemical properties of 1-(benzylsulfonyl)azepane derivatives are central to their utility in organic synthesis. For example, the synthesis of sulfonylated benzofurans via oxidative cyclization reactions demonstrates the ability of azepane derivatives to undergo complex transformations under mild conditions, enabling the synthesis of valuable heterocyclic compounds (Wang et al., 2020).
Scientific Research Applications
Green Chemistry Applications
1-(benzylsulfonyl)azepane and its derivatives are employed in the synthesis of a new family of room temperature ionic liquids. These ionic liquids are seen as potential alternatives to volatile organic compounds in electrolytes due to their wide electrochemical windows and promising thermal stability, making them suitable for applications in green chemistry and sustainable processes (Belhocine et al., 2011).
Organic Synthesis
The compound's utility extends to organic synthesis, where it is involved in the synthesis of benzazepines via a [1,5]-hydride shift/7-endo cyclization sequence. This process allows for the direct transformation of cyclopropane derivatives into benzazepines, showcasing the versatility of 1-(benzylsulfonyl)azepane in facilitating complex ring formation reactions (Suh, Kwon, & Kim, 2017).
Catalysis
In catalysis, benzyl sulfonamide/alcohol-tethered alkylidenecyclopropanes undergo rhodium-catalyzed C-C bond activation in the presence of 1-(benzylsulfonyl)azepane derivatives. This method produces benzo[c]azepine/oxepines and dihydronaphthalen-1-amines, demonstrating the compound's role in facilitating selective transformations and the synthesis of complex organic structures (Chen et al., 2016).
Material Science
Azepanium-based ionic liquids, derived from 1-(benzylsulfonyl)azepane, have been studied as green electrolytes for high voltage supercapacitors. These studies highlight the potential of azepanium-based ionic liquids in energy storage applications, offering insights into the development of more efficient and environmentally friendly supercapacitor technologies (Pohlmann et al., 2015).
Future Directions
The synthesis and study of azepanes, including 1-(benzylsulfonyl)azepane, are areas of active research. Future directions could include the development of more efficient synthesis methods, exploration of new reactions, and investigation of their biological activities . The potential of azepanes in the discovery and development of new bioactive materials is a particularly promising area .
properties
IUPAC Name |
1-benzylsulfonylazepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2S/c15-17(16,12-13-8-4-3-5-9-13)14-10-6-1-2-7-11-14/h3-5,8-9H,1-2,6-7,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRWUIWIYBHVTQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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